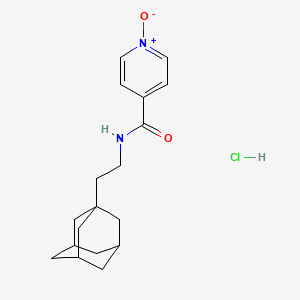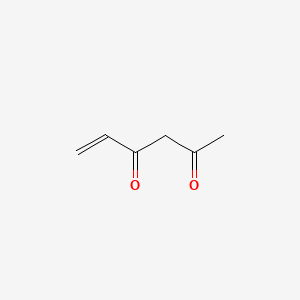
Hex-5-ene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hex-5-ene-2,4-dione is an organic compound characterized by the presence of a conjugated diene and two carbonyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used as an intermediate in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Hex-5-ene-2,4-dione can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylfuran using supported gold catalysts. This method allows for high selectivity towards the desired product under mild reaction conditions . Another method involves the reaction of ethyl acetoacetate with 3,4-dimethoxycinnamoyl chloride in the presence of sodium hydride, followed by decarboxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using supported metal catalysts. These processes are designed to maximize yield and selectivity while minimizing environmental impact.
化学反応の分析
Types of Reactions: Hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are frequently employed.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hex-5-ene-2,4-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of hex-5-ene-2,4-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins, which can perturb cellular functions .
類似化合物との比較
Hex-5-ene-2,4-dione can be compared with other similar compounds, such as:
Hexane-2,5-dione: Another diketone with similar reactivity but different structural properties.
2,5-Heptadiene: A conjugated diene with different carbon chain length and reactivity.
5-Hexene-2,4-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness: this compound’s unique combination of a conjugated diene and two carbonyl groups makes it particularly versatile in various chemical reactions and applications.
特性
CAS番号 |
52496-27-2 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
hex-5-ene-2,4-dione |
InChI |
InChI=1S/C6H8O2/c1-3-6(8)4-5(2)7/h3H,1,4H2,2H3 |
InChIキー |
MSLCOWHBLCTBOW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
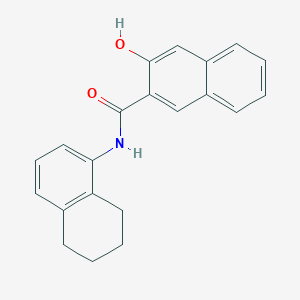
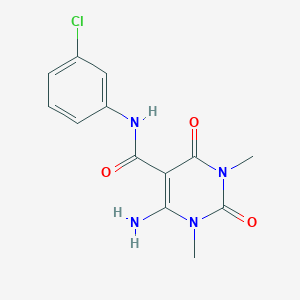
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)

![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
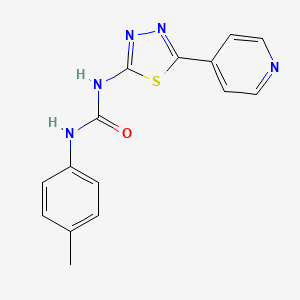
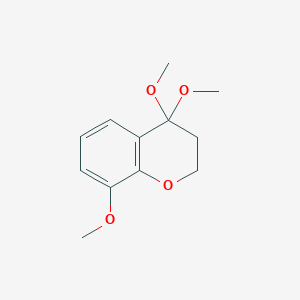
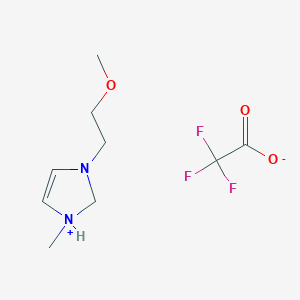

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
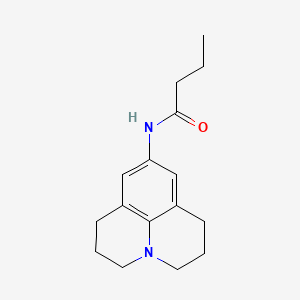
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
